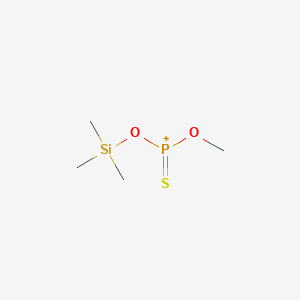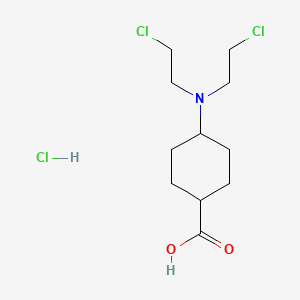
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is a chemical compound with the molecular formula C11H20Cl3NO2. It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is substituted with a bis(2-chloroethyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a chemotherapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the bis(2-chloroethyl)amino group.
Bis(2-chloroethyl)amine: A related compound with similar functional groups but different structural properties.
Chlorambucil: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group but different overall structure.
Uniqueness
Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is unique due to its specific combination of a cyclohexane ring and a bis(2-chloroethyl)amino group. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Propiedades
Número CAS |
78431-97-7 |
|---|---|
Fórmula molecular |
C11H20Cl3NO2 |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO2.ClH/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16;/h9-10H,1-8H2,(H,15,16);1H |
Clave InChI |
VRJMNHUGUFAWLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
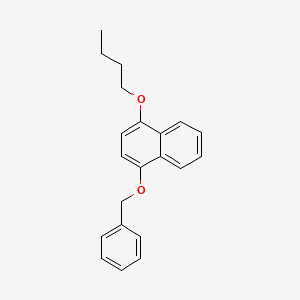

![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
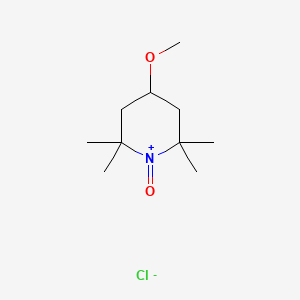
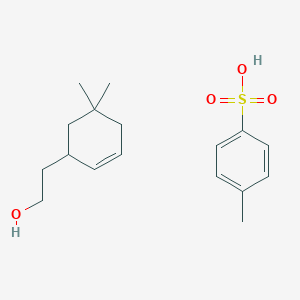
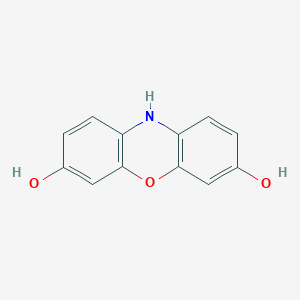


![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
